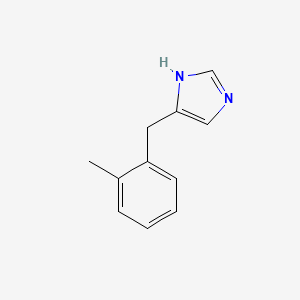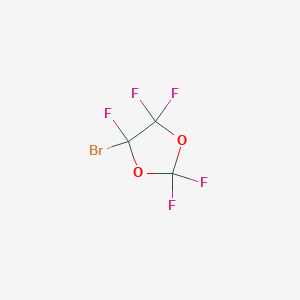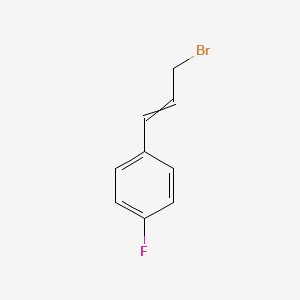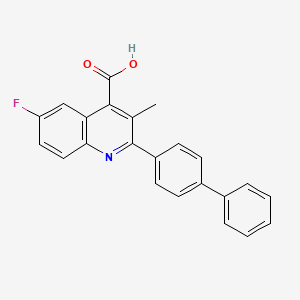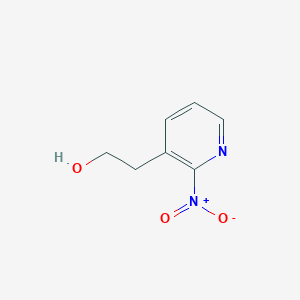
2-nitro-3-Pyridineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-3-Pyridineethanol is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyethyl group at the third position and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-Pyridineethanol typically involves the nitration of 3-(2-Hydroxyethyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be explored to improve the selectivity and reduce the environmental impact of the nitration process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(2-Aminoethyl)-2-nitropyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-nitro-3-Pyridineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-nitro-3-Pyridineethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl and nitro groups play crucial roles in its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
3-(2-Hydroxyethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitropyridine: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
3-(2-Hydroxyethyl)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness: 2-nitro-3-Pyridineethanol is unique due to the presence of both the hydroxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-(2-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2 |
Clave InChI |
AYHBNOVBZWYIBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
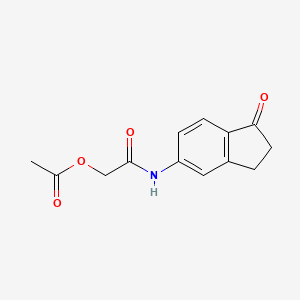
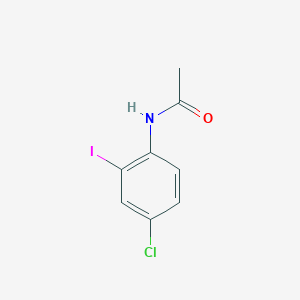
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![6,8-Dimethyl-1H-1lambda~6~-pyrimido[1,2-b][1,2,4,6]thiatriazine-1,1,3(2H)-trione](/img/structure/B8622860.png)
![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)
![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)
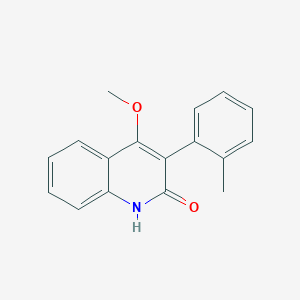
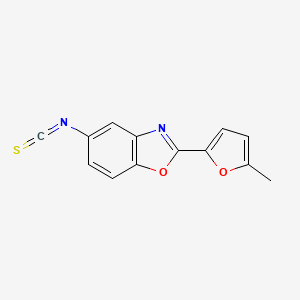
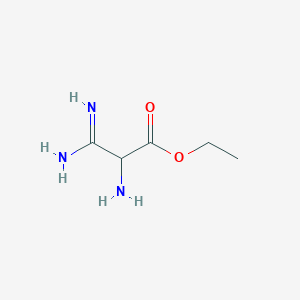
![[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)
